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Compound of Interest

Compound Name: (R)-(3-Fluorophenyl)oxirane

CAS No.: 1014696-09-3

Cat. No.: B6612994 Get Quote

Executive Summary
(R)-3-Fluorostyrene oxide is an enantiomerically pure epoxide used primarily as a chiral

intermediate in the synthesis of pharmaceutical agents. The introduction of a fluorine atom at

the meta-position of the phenyl ring modulates the metabolic stability, lipophilicity (logP), and

pKa of downstream derivatives—properties essential for optimizing drug candidates (e.g.,

-adrenergic receptor agonists).

Unlike its achiral or racemic counterparts, the (R)-enantiomer offers stereochemical control,

allowing for the synthesis of single-enantiomer drugs that often exhibit superior efficacy and

safety profiles.
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Property Value Notes

Chemical Name (R)-2-(3-fluorophenyl)oxirane IUPAC nomenclature

Molecular Formula

Molecular Weight 138.14 g/mol
Calculated based on standard

atomic weights

Structure Description

3-Fluoro-substituted benzene

ring with a terminal epoxide

group at the benzylic position.

(R)-Configuration at C1

(benzylic carbon)

CAS Number (Precursor) 350-51-6
Refers to 3-Fluorostyrene

(alkene precursor)

CAS Number (Racemate) 875701-77-6 (approx)
Verify specific vendor listings;

often synthesized in situ.

Physical State Colorless liquid Ambient temperature

Boiling Point ~30–35 °C @ 1 mmHg
Estimated based on 4-fluoro

analog

Density ~1.1–1.2 g/mL Estimated

Structural Analysis
The molecule consists of a strained three-membered oxirane ring fused to a 3-fluorophenyl

group.

Stereocenter: The chiral center is located at the

-carbon (benzylic position). The (R)-configuration dictates the spatial arrangement of the
oxygen relative to the phenyl ring.

Fluorine Effect: The fluorine atom at the meta position exerts a strong inductive electron-

withdrawing effect (-I), deactivating the aromatic ring and influencing the electrophilicity of

the epoxide carbons. This often makes the benzylic carbon more susceptible to nucleophilic

attack compared to non-fluorinated styrene oxide.
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Synthesis & Manufacturing
The most reliable route to high-enantiomeric excess (ee) (R)-3-fluorostyrene oxide is via

Hydrolytic Kinetic Resolution (HKR) of the racemate or Asymmetric Epoxidation.

Primary Pathway: Hydrolytic Kinetic Resolution (HKR)
This method utilizes the Jacobsen Cobalt-Salen catalyst to selectively hydrolyze the (S)-

enantiomer, leaving the desired (R)-epoxide intact.

Protocol Overview:

Starting Material: Racemic 3-fluorostyrene oxide (synthesized via oxidation of 3-

fluorostyrene with

-CPBA).

Catalyst: (R,R)-Co(salen) complex (0.5 mol%).

Reagent: Water (0.55 equivalents relative to racemate).

Mechanism: The catalyst preferentially hydrates the (S)-epoxide to the corresponding diol,

while the (R)-epoxide remains unreacted due to kinetic mismatch.

Visualization of Synthesis Logic
The following diagram illustrates the workflow from the commercial alkene precursor to the

isolated chiral epoxide.
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Figure 1: Synthesis of (R)-3-fluorostyrene oxide via Hydrolytic Kinetic Resolution (HKR).
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Reactivity & Applications in Drug Development[2]
Ring-Opening Reactions
The core utility of (R)-3-fluorostyrene oxide lies in its reactivity as an electrophile. The strain of

the epoxide ring allows for facile ring-opening by nucleophiles (amines, azides, alcohols).

Regioselectivity: Nucleophilic attack typically occurs at the less hindered terminal carbon (

-position) under basic conditions, or at the benzylic carbon (

-position) under acidic conditions (due to carbocation stabilization by the aromatic ring).

Stereospecificity: Reactions proceeding via

mechanism results in inversion of configuration if attack occurs at the chiral center, or
retention if attack occurs at the terminal carbon.

Medicinal Chemistry Applications[2][3][4][5]
-Adrenergic Agonists: The 3-fluorophenyl motif is a bioisostere for hydroxylated phenyl rings
found in neurotransmitters. The (R)-epoxide serves as a precursor to chiral

-amino alcohols.

Enzyme Inhibitors: Used to synthesize fluorinated analogs of phenylalanine or phenylserine

via ring opening and subsequent oxidation.

Fluorine Scan: In Lead Optimization, replacing H with F (via this epoxide) blocks metabolic

hot spots (CYP450 oxidation) on the phenyl ring without significantly altering steric bulk.

Characterization & Quality Control
To ensure scientific integrity, the identity and purity of (R)-3-fluorostyrene oxide must be

validated using the following methods.

Analytical Methods
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Method Parameter Expected Observation

H NMR (400 MHz,

)

Structure Confirmation

7.3–6.9 (m, 4H, Ar-H), 3.85

(dd, 1H, CH-O), 3.15 (dd, 1H,

-O), 2.80 (dd, 1H,

-O).

F NMR Fluorine Content

Single peak around -110 to

-115 ppm (relative to

).

Chiral HPLC Enantiomeric Excess (ee)

Column: Chiralcel OD-H or AD-

H. Mobile Phase: Hexane/IPA

(95:5). The (R)-isomer typically

elutes differently than the (S).

Optical Rotation Chirality Check

value must be compared to

established internal standards.

Note: (R)-styrene oxides are

often levorotatory (-), but this

must be experimentally verified

for the 3-F analog.

Handling & Safety
Hazards: Epoxides are potential alkylating agents and should be treated as potential

carcinogens/mutagens. 3-Fluorostyrene oxide causes skin and serious eye irritation.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or

polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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